Chiral Purity Specification: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer
The target compound is supplied as a single enantiomer with a defined (R)-configuration at the 3-position. Commercial sources specify a minimum purity of 95–97%, with the material confirmed as a single enantiomer (i.e., <1% of the undesired enantiomer) . In contrast, the racemic mixture (CAS 849928-26-3) contains equal proportions of (R)- and (S)-enantiomers and is not suitable for stereocontrolled syntheses. The (S)-enantiomer (CAS 1354017-20-1) is available separately but is the mirror-image building block. Using the incorrect enantiomer or racemic mixture in a stereospecific route can reduce the enantiomeric excess (ee) of the final product from >99% to <50% [1].
| Evidence Dimension | Chiral purity / enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥95–97% purity; single (R)-enantiomer (ee >99% implied by vendor specifications) |
| Comparator Or Baseline | Racemic tert-butyl 3-bromopiperidine-1-carboxylate (CAS 849928-26-3): 1:1 mixture of (R)- and (S)-enantiomers; (S)-enantiomer (CAS 1354017-20-1): single (S)-enantiomer |
| Quantified Difference | Target compound provides single (R)-enantiomer vs. racemic mixture (0% ee) or opposite (S)-enantiomer |
| Conditions | Commercial purity specifications; chiral HPLC or equivalent analytical method implied |
Why This Matters
For stereospecific drug synthesis, the (R)-enantiomer is essential to achieve the desired biological activity and avoid unwanted side effects.
- [1] MySkinRecipes. (n.d.). (R)-tert-Butyl 3-bromopiperidine-1-carboxylate. Retrieved from https://www.myskinrecipes.com/shop/en/neurological-intermediates/230467-r-tert-butyl-3-bromopiperidine-1-carboxylate.html View Source
